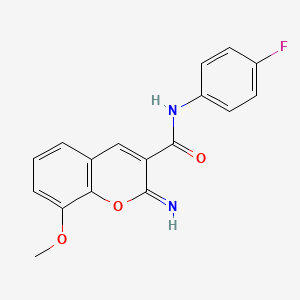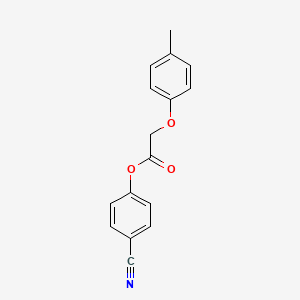
N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide” is a complex organic compound. It contains a fluorophenyl group, an imino group, a methoxy group, a chromene group, and a carboxamide group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, including the formation of the chromene ring, the introduction of the fluorophenyl group, and the formation of the carboxamide group. The synthesis of similar compounds often involves condensation reactions, nucleophilic substitutions, and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are typically used to determine the molecular structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the imino group might be involved in condensation reactions, the fluorophenyl group might undergo electrophilic aromatic substitution, and the carboxamide group might participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These properties might include its solubility, melting point, boiling point, and spectral properties .Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been studied for its potential therapeutic uses in a variety of diseases and conditions. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been studied for its potential to protect against oxidative stress and to reduce the risk of cardiovascular disease. Furthermore, it has been investigated for its potential to reduce the risk of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is not fully understood. However, it is believed to act on multiple pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, it has been found to inhibit the activity of nuclear factor kappa B (NF-kB), a transcription factor involved in inflammation and cell survival. Finally, it has been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cancer cell growth. In addition, it has been found to protect against oxidative stress and to reduce the risk of cardiovascular disease. Furthermore, it has been found to reduce the risk of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in laboratory experiments is that it is a relatively small molecule, making it easier to synthesize and manipulate in the lab. In addition, it has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on the body. However, there are a few limitations to using this compound in laboratory experiments. One of the main limitations is that the mechanism of action of this compound is not fully understood, making it difficult to predict how it will interact with other compounds. In addition, the synthesis of this compound is a complex process, making it difficult to scale up for larger experiments.
Zukünftige Richtungen
There are a number of potential future directions for N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide research. One potential direction is to further investigate the mechanism of action of this compound and to explore the potential therapeutic uses of the compound. In addition, further research could be conducted to explore the potential of this compound to reduce the risk of cardiovascular disease and neurodegenerative diseases. Furthermore, further research could be conducted to explore the potential of this compound to protect against oxidative stress and to reduce inflammation. Finally, further research could be conducted to explore the potential of this compound to reduce cancer cell growth.
Synthesemethoden
N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can be synthesized from 4-fluorobenzaldehyde and 2-imino-8-methoxy-2H-chromene-3-carboxamide in a three-step process. First, 4-fluorobenzaldehyde is reacted with potassium hydroxide to form 4-fluorobenzoic acid. The 4-fluorobenzoic acid is then reacted with 2-imino-8-methoxy-2H-chromene-3-carboxamide to form the intermediate product. Finally, the intermediate product is reacted with hydrochloric acid to form this compound. This synthesis method has been used in a number of studies and has been proven to be a reliable method for producing this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-14-4-2-3-10-9-13(16(19)23-15(10)14)17(21)20-12-7-5-11(18)6-8-12/h2-9,19H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHHARUMKVMEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6579120.png)
![1-(2,4-dimethoxyphenyl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea](/img/structure/B6579127.png)
![2-chloro-4-fluoro-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B6579131.png)
![3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B6579135.png)
![3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea](/img/structure/B6579143.png)
![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide](/img/structure/B6579156.png)
![methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6579160.png)

![1-[2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6579179.png)
![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579187.png)
![2-(4-chlorophenoxy)-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6579189.png)
![7-chloro-3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6579218.png)

![3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579226.png)